molecular formula C25H29FN2O3S B2611492 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one CAS No. 1251610-97-5

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2611492
CAS No.: 1251610-97-5
M. Wt: 456.58
InChI Key: JLADRYMJGOKERB-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structural features, including a quinoline core substituted with a 3,5-dimethylpiperidin-1-yl group, a fluoro group, a phenylsulfonyl group, and a propyl group. These substitutions confer specific chemical and physical properties that make the compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Phenylsulfonyl Group: This step can be performed via sulfonylation using phenylsulfonyl chloride in the presence of a base like pyridine.

    Incorporation of the 3,5-Dimethylpiperidin-1-yl Group: This can be done through nucleophilic substitution reactions where the piperidine derivative is introduced.

    Addition of the Propyl Group: Alkylation reactions using propyl halides in the presence of a strong base like sodium hydride can be employed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline core using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, pyridine.

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield corresponding ketones or carboxylic acids, while reduction of the quinoline core can lead to tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new medications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    7-(3,5-Dimethylpiperidin-1-yl)-6-chloro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.

    7-(3,5-Dimethylpiperidin-1-yl)-6-fluoro-3-(methylsulfonyl)-1-propylquinolin-4(1H)-one: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

The uniqueness of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, phenylsulfonyl group, and the piperidine ring makes it particularly interesting for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-10-27-16-24(32(30,31)19-8-6-5-7-9-19)25(29)20-12-21(26)23(13-22(20)27)28-14-17(2)11-18(3)15-28/h5-9,12-13,16-18H,4,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLADRYMJGOKERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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